

# Crystalline Forms of Palbociclib: A Structural Overview

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## Compound Focus: Palbociclib Isethionate

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The table below summarizes the key crystallographic parameters for different characterized forms of Palbociclib.

Form / Compound	Crystal System / Space Group	Unit Cell Parameters	Volume ( $\text{\AA}^3$ )	Z	Primary Characterization Methods
Palbociclib Isethionate (Form B) [1]	Triclinic, P-1 (#2)	a = 8.71334(4) $\text{\AA}$ , b = 9.32119(6) $\text{\AA}$ , c = 17.73725(18) $\text{\AA}$ , $\alpha$ = 80.0260(5) $^\circ$ , $\beta$ = 82.3579(3) $^\circ$ , $\gamma$ = 76.1561(1) $^\circ$	1371.282(4)	2	Synchrotron PXRD, DFT optimization
Palbociclib Free Base (Form A) [2]	Monoclinic, P2 <sub>1</sub> /c (#14)	a = 11.3133(2) $\text{\AA}$ , b = 5.62626(9) $\text{\AA}$ , c = 35.9299(9) $\text{\AA}$ , $\beta$ = 101.5071(12) $^\circ$	2241.03(8)	4	Synchrotron PXRD, DFT optimization

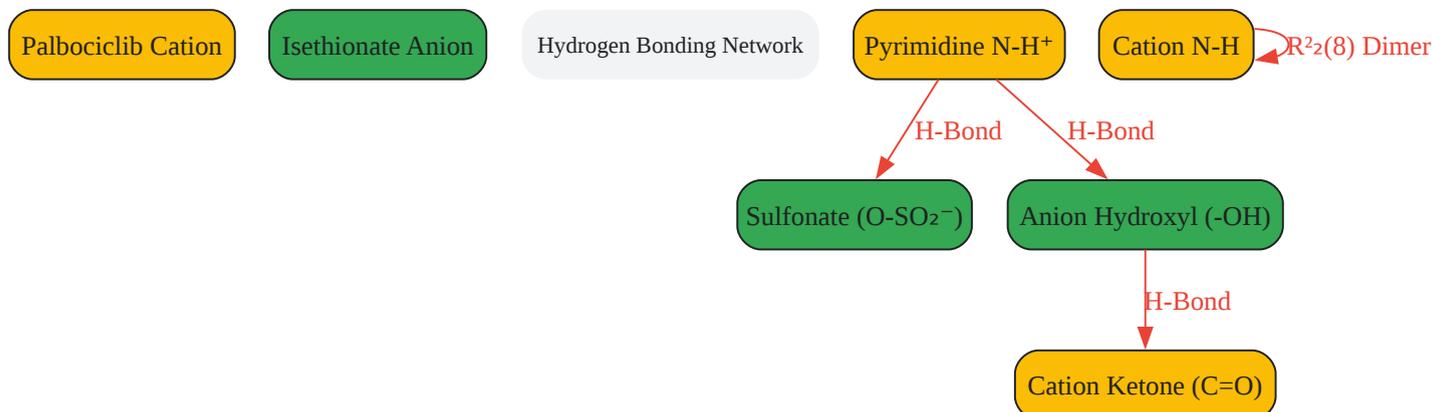
Form / Compound	Crystal System / Space Group	Unit Cell Parameters	Volume (Å <sup>3</sup> )	Z	Primary Characterization Methods
Palbociclib Free Base [3]	Triclinic, P-1	a = 18.182(2) Å, b = 11.508(1) Å, c = 5.041(1) Å, α = 81.282(7)°, β = 97.423(7)°, γ = 102.415(2)°	1013.1(4)	2	Lab PXRD

## Palbociclib Isethionate Form B: Detailed Structure & Bonding

The crystal structure of **Palbociclib Isethionate** Form B has been solved and refined using high-resolution synchrotron PXRD data, providing deep insight into its solid-state properties [1].

- **Hydrogen Bonding Network:** The crystal structure is stabilized by a complex network of **cation...anion** and **cation...cation hydrogen bonds**, forming layers roughly parallel to the (104) plane [1].
  - The two hydrogen atoms on the protonated nitrogen of the palbociclib pyrimidine ring form strong bonds with the isethionate anion.
  - One proton bonds to the **sulfonate group (O-SO<sub>2</sub><sup>-</sup>)** of the anion.
  - The other proton bonds to the **hydroxyl group (-OH)** of the isethionate anion.
  - The hydroxyl group of the anion further acts as a donor to a **ketone oxygen atom (C=O)** in the palbociclib cation.
- **Cation-Cation Interaction:** The palbociclib cations form dimers through pairs of strong **N-H...N hydrogen bonds**, creating rings with a graph set notation of **R<sup>2</sup><sub>2</sub>(8)** [1].

This intricate bonding is crucial for the stability of the crystal form. The diagram below illustrates the key hydrogen bonding interactions described.



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Key hydrogen bonding interactions in **Palbociclib Isethionate Form B**.

## Experimental Protocols & Preparation Methods

The preparation of specific crystalline forms is critical for drug development. Here are detailed methodologies from the literature.

### Preparation of Palbociclib Free Base Crystal Forms [4]

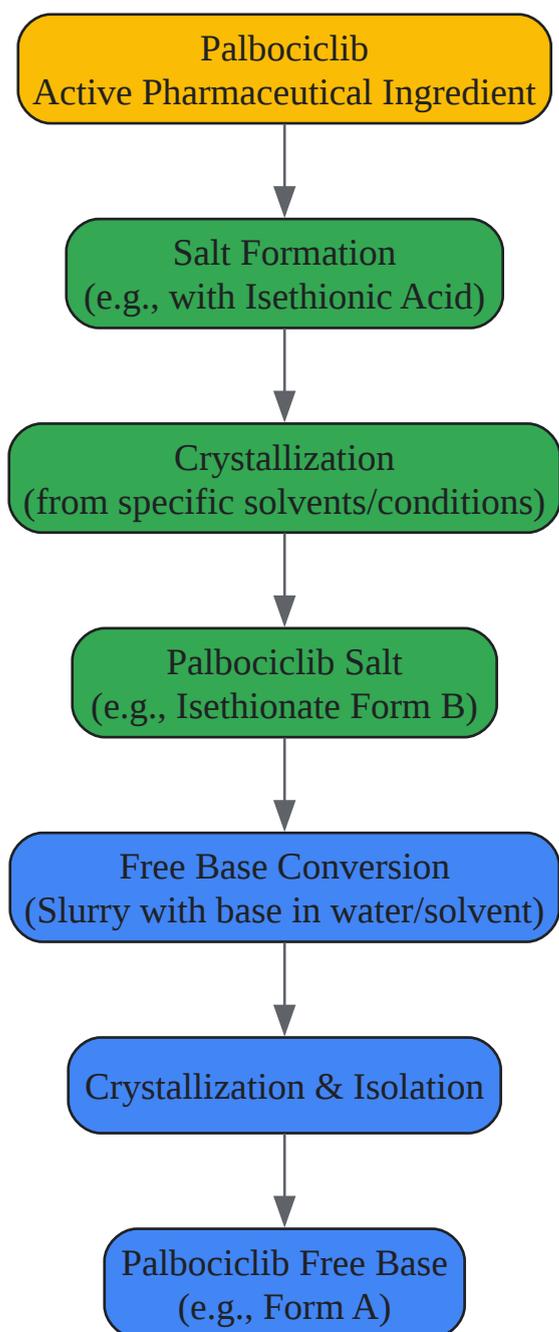
This patent outlines a method to convert palbociclib salts to the free base, which can yield different crystalline forms.

- **Step 1 - Dissolution:** A palbociclib salt compound (e.g., hydrochloride, isethionate) is dissolved in a mixture of water and a water-miscible organic solvent. Suitable solvents include **methanol, ethanol, isopropanol, tetrahydrofuran**, or acetone.
- **Step 2 - Basification:** An inorganic base is added to the solution to precipitate the free base. Common bases used are **sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate**.
- **Step 3 - Isolation & Washing:** The resulting solid is isolated (e.g., by suction filtration) and washed with water and an organic solvent like **tetrahydrofuran**.

- **Step 4 - Drying:** The product is dried under vacuum at 50-60°C to yield the crystalline free base (Form A or Form B as specified in the patent) [4].

## General Workflow for Salt and Free Base Formation

The following diagram outlines the general experimental workflow for preparing palbociclib salt and free base forms, based on the protocols found in the search results.



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*General workflow for preparing palbociclib salt and free base crystalline forms.*

## Key Considerations for Researchers

- **Data Sources:** The PXRD patterns for these characterized forms have been submitted for inclusion in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), which is a primary database for phase identification [1] [2].
- **Polymorph Landscape:** Beyond the Isethionate salt, numerous other solid forms exist. One patent alone describes eight different crystalline forms (Form I through Form VIII) of palbociclib free base, each with a distinct XRPD pattern [5]. This highlights the importance of comprehensive solid-form screening.
- **Analytical Techniques:** Structural characterization of these forms typically involves a combination of techniques, including **PXRD, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy** [5].

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## References

1. Crystal structure of palbociclib isethionate Form B, (C<sub>24</sub>H<sub>30</sub>N<sub>7</sub>O<sub>2</sub>)(C<sub>2</sub>H<sub>5</sub>O<sub>4</sub>S) | Powder Diffraction | Cambridge Core [cambridge.org]
2. Crystal structure of palbociclib form A, C<sub>24</sub>H<sub>29</sub>N<sub>7</sub>O<sub>2</sub> | Powder Diffraction | Cambridge Core [cambridge.org]
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